molecular formula C11H10F3NO3 B3031252 (2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid CAS No. 214629-16-0

(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid

Cat. No.: B3031252
CAS No.: 214629-16-0
M. Wt: 261.2 g/mol
InChI Key: KEZKHSAEWBETPK-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S)-2-[[4-(Trifluoromethyl)benzoyl]amino]propanoic Acid” is a chiral amino acid derivative characterized by a propanoic acid backbone with an (S)-configuration at the second carbon. The compound features a 4-(trifluoromethyl)benzoyl group attached to the amino moiety. The trifluoromethyl (–CF₃) substituent on the benzoyl ring confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, which are advantageous in pharmaceutical and agrochemical applications .

The stereochemistry of the molecule is critical, as the (2S)-configuration influences its biological interactions, such as substrate selectivity for enzymes or receptors.

Properties

IUPAC Name

(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c1-6(10(17)18)15-9(16)7-2-4-8(5-3-7)11(12,13)14/h2-6H,1H3,(H,15,16)(H,17,18)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZKHSAEWBETPK-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443175
Record name (2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214629-16-0
Record name (2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic acid typically involves the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the introduction of the trifluoromethyl group to the benzoyl moiety. This can be achieved through the trifluoromethylation of benzoyl chloride using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.

    Coupling with Amino Acid: The benzoyl intermediate is then coupled with the amino acid (2S)-2-aminopropanoic acid. This step often requires the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of (2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group (–CF₃) in the target compound improves metabolic resistance compared to nitro (–NO₂) or sulfonyl (–SO₂–) analogs, which may undergo faster enzymatic degradation .

Modifications to the Amino Acid Backbone

Compound Name Backbone Structure Functional Groups Biological Relevance Reference
(2S)-2-Amino-3-[4-nitro-5-(phosphonomethyl)-3-biphenylyl]propanoic Acid Biphenyl-phosphonomethyl extension –PO₃H₂, –NO₂ Possible kinase inhibition or phosphate mimicry
(2S)-2-[[4-[[4-(4-Chlorophenyl)-5-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylamino]-3-phenylpropanoic Acid Thiazole-carbamoyl-sulfonyl hybrid –SO₂–, thiazole Likely protease or enzyme inhibitor (e.g., ACE2)

Key Observations :

  • Phosphonomethyl and thiazole modifications () introduce bulky groups that may sterically hinder target binding but offer opportunities for targeting specific enzymes (e.g., phosphatases or proteases).
  • The chiral integrity of the (2S)-configuration is preserved across analogs, underscoring its role in maintaining stereospecific interactions.

Electronic and Steric Profiles

Compound Electronic Effect of Substituent Steric Bulk Hypothesized Activity
Target Compound Strong electron-withdrawing (–CF₃) Moderate Enzyme inhibition (e.g., ACE2) via hydrophobic and electronic interactions
(2S)-2-{[(4-Acetylphenyl)sulfonyl]amino}propanoic Acid Moderate electron-withdrawing (–SO₂–) High Enhanced acidity for ionic interactions (e.g., receptor antagonism)
(2S)-3-{4-[5-(2-Amino-2-carboxyethyl)-2-hydroxyphenoxy]phenyl}propanoic Acid Electron-donating (–OH, –NH₂) Low Antioxidant or metal-chelating activity

Key Observations :

  • Electron-withdrawing groups (–CF₃, –NO₂) dominate the target compound’s analogs, favoring interactions with electron-rich biological targets.

Biological Activity

Overview

(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic acid, also known by its CAS number 214629-16-0, is a compound characterized by a trifluoromethyl group attached to a benzoyl moiety, linked to a propanoic acid backbone. This unique structure imparts distinct chemical properties that are being explored for various biological applications, including potential therapeutic uses and biochemical research.

  • Molecular Formula : C₁₁H₁₀F₃NO₃
  • Molecular Weight : 261.197 g/mol
  • LogP : 2.299 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, facilitating cell membrane penetration. Once inside the cell, it can modulate enzyme activity or receptor interactions, leading to various biological effects.

Biological Activities

  • Enzyme Inhibition :
    • The compound has been investigated for its potential to inhibit prolyl-specific oligopeptidase (POP), an enzyme implicated in several central nervous system disorders, including Alzheimer's disease and schizophrenia. In vitro studies have shown promising results with IC50 values ranging from 10.14 to 41.73 μM for related compounds in this class .
  • Therapeutic Potential :
    • Research indicates that this compound may possess anti-inflammatory and anticancer properties, making it a candidate for further exploration in therapeutic applications.
  • Biochemical Probes :
    • The compound is being studied as a biochemical probe to understand enzyme-substrate interactions better, which could lead to advancements in drug design and development.

Case Study 1: POP Inhibition

A recent study focused on synthesizing thiosemicarbazones based on trifluoromethyl benzaldehyde derivatives demonstrated significant inhibition of the POP enzyme, highlighting the potential of trifluoromethylated compounds in treating CNS disorders .

CompoundIC50 (μM)Ki (μM)Type of Inhibition
Compound 3a10.14 ± 0.7213.66 ± 0.0012Competitive

Case Study 2: Anticancer Activity

Another investigation into related compounds revealed that certain benzamide derivatives exhibited moderate to high potency against various cancer cell lines, suggesting that this compound could be part of a larger class of effective anticancer agents .

Comparison with Similar Compounds

The following table compares this compound with similar compounds:

Compound NameStructureNotable Activity
4-(Trifluoromethyl)benzoic acidStructureAnti-inflammatory
3,5-Bis(trifluoromethyl)benzoic acidStructureAnticancer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.